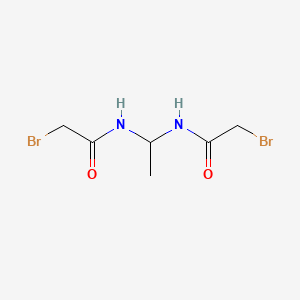

N,N'-Ethylidenebis(2-bromoacetamide)

Descripción

Contextualization within Halogenated Amide Chemistry Research

Halogenated amides, particularly α-haloamides, are a significant class of compounds in organic synthesis. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group imparts unique reactivity to these molecules. Historically, research in this area has focused on their utility as versatile building blocks for the synthesis of more complex molecules, including nitrogen-containing heterocycles and biologically active compounds.

The reactivity of the carbon-halogen bond in α-haloamides allows for a variety of chemical transformations. These include nucleophilic substitutions, radical reactions, and cycloadditions. This reactivity profile has established α-haloamides as valuable synthons in the construction of diverse molecular architectures. The amide functionality itself can influence the reactivity of the adjacent C-X bond and participate in directing the stereochemical outcome of reactions.

Evolution of Research Interests in Bis-Electrophilic Reagents

Bis-electrophilic reagents, which possess two electrophilic centers, have a long history in chemical research, where they have been instrumental as "molecular rulers" to probe the distances between reactive sites in macromolecules. nih.gov These reagents have played a crucial role in understanding the structure and function of proteins and other biological assemblies by forming covalent cross-links between specific amino acid residues.

The interest in bis-electrophilic reagents has evolved from simple spatial probes to sophisticated tools in various fields, including chemical biology and materials science. In modern applications, these reagents are employed in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The design of these bifunctional linkers is critical, with their length, flexibility, and chemical reactivity being tailored for specific applications. The development of new bis-electrophilic reagents with novel reactive groups and tailored properties continues to be an active area of research, driven by the need for more precise and efficient molecular construction tools.

Research Gaps and Future Perspectives in N,N'-Ethylidenebis(2-bromoacetamide) Studies

Despite the established utility of related compounds, the academic investigation of N,N'-Ethylidenebis(2-bromoacetamide) itself reveals several areas that remain underexplored. The majority of the available literature focuses on its synthesis and basic characterization, leaving a significant portion of its chemical potential untapped.

A primary research gap lies in the exploration of its synthetic applications beyond simple crosslinking. While its structure suggests its utility in the synthesis of novel heterocyclic compounds, such as bis-piperazinediones or other bridged cyclic structures, there is a scarcity of published research in this area. Investigating its reactivity with a wider range of nucleophiles under various reaction conditions could lead to the discovery of novel and efficient synthetic methodologies.

Furthermore, a detailed investigation into the kinetics and mechanistic aspects of its reactions is warranted. rsc.org Understanding the reaction mechanisms would enable the optimization of reaction conditions and potentially the development of stereoselective transformations. For instance, the influence of the ethylidene bridge on the reactivity of the two bromoacetamide units has not been systematically studied.

From a future perspective, the application of N,N'-Ethylidenebis(2-bromoacetamide) in materials science and medicinal chemistry presents exciting opportunities. Its ability to act as a crosslinking agent could be exploited in the development of novel polymers or hydrogels with tailored properties. In medicinal chemistry, it could serve as a scaffold for the synthesis of new bioactive molecules or as a tool for probing biological systems. The exploration of its potential in these areas could lead to significant advancements and new applications for this versatile compound.

Detailed Research Findings

The synthesis of N,N'-Ethylidenebis(2-bromoacetamide) is typically achieved through the reaction of ethylenediamine (B42938) with bromoacetyl bromide. A representative synthetic procedure is detailed below:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Ethylenediamine | Bromoacetyl bromide | Potassium carbonate | Dichloromethane (B109758)/water | 5 - 20 | 12 | Not specified |

The characterization of N,N'-Ethylidenebis(2-bromoacetamide) has been reported using various spectroscopic techniques. The key spectral data are summarized in the following table:

| Technique | Key Observations |

|---|---|

| FT-IR (KBr disc, cm⁻¹) | 3400-3200 (N-H stretching), 1608-1720 (C=O stretching), 1480-1475 (C-N stretching), 800-650 (N-H wagging), 500-700 (C-Br stretching) irphouse.com |

| ¹H NMR | Data not available in the provided search results. |

| ¹³C NMR | Data not available in the provided search results. |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-[1-[(2-bromoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2N2O2/c1-4(9-5(11)2-7)10-6(12)3-8/h4H,2-3H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOYTPYCRHHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC(=O)CBr)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964294 | |

| Record name | N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4960-81-0 | |

| Record name | N,N'-Ethylidenebis(2-bromoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004960810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(Ethane-1,1-diyl)bis(2-bromoethanimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for N,n Ethylidenebis 2 Bromoacetamide

Established Synthetic Routes and Mechanistic Considerations

The conventional synthesis of N,N'-Ethylidenebis(2-bromoacetamide) is centered around the formation of two amide bonds, a well-established transformation in organic chemistry. The strategic introduction of the bromine atoms is typically accomplished by using a pre-brominated starting material.

The most common and established method for synthesizing N,N'-Ethylidenebis(2-bromoacetamide) involves the direct acylation of a diamine. irphouse.com This reaction is a nucleophilic acyl substitution where the nucleophilic amine groups of a diamine attack the electrophilic carbonyl carbon of an acylating agent.

Specifically, the synthesis is achieved through the condensation of ethylenediamine (B42938) with two equivalents of a bromoacetyl halide, such as bromoacetyl bromide. chemsociety.org.ng The reaction mechanism proceeds by the sequential attack of the two primary amine groups of ethylenediamine on the carbonyl centers of two separate bromoacetyl bromide molecules. Each step involves the formation of a tetrahedral intermediate, which then collapses to expel the bromide leaving group, forming the stable amide bond. A base is required to neutralize the hydrobromic acid byproduct generated during the reaction.

A typical laboratory procedure involves dissolving ethylenediamine in a dry solvent like dichloromethane (B109758), followed by the addition of a base such as potassium carbonate or triethylamine. chemsociety.org.ng The mixture is cooled, often to 0 °C, before the slow addition of bromoacetyl bromide to control the exothermic reaction. chemsociety.org.ng Following the reaction, a standard workup procedure involving extraction, washing with deionized water, drying of the organic phase, and concentration is employed to isolate the crude product. chemsociety.org.ng Purification is often achieved by precipitation or recrystallization. chemsociety.org.ng

In the context of N,N'-Ethylidenebis(2-bromoacetamide) synthesis, the term "regioselective bromination" refers to the specific placement of the bromine atoms on the carbon alpha to the carbonyl groups. This is not achieved by brominating a pre-formed bis-amide precursor, but rather by using a starting material that already contains the bromine atom in the desired position.

The primary reagents for this purpose are α-halo-acyl halides, most notably bromoacetyl bromide or bromoacetyl chloride. irphouse.comchemsociety.org.ng The synthesis of these reagents involves the bromination of acetic acid or its derivatives. google.com By employing bromoacetyl bromide as the acylating agent, the bromine atoms are inherently and selectively positioned on the acetyl groups of the final product. This strategy circumvents potential side reactions and challenges associated with the direct bromination of the N,N'-ethylidenebis(acetamide) backbone, which could lead to a mixture of products or degradation of the molecule.

Modern Synthetic Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency and environmental footprint of chemical processes. These innovations include the development of novel catalytic systems and the application of green chemistry principles.

While the traditional synthesis is effective, modern approaches seek to enhance reaction rates and yields under milder conditions through catalysis. For the synthesis of the broader class of N,N'-alkylidene bisamides, Brønsted-acidic ionic liquids have emerged as high-performance, reusable catalysts. oiccpress.com One such catalyst, trimethyl-tris(4-pyridinium)benzene trifluoroacetate (B77799) ([TMPB][TFA]), functions as an acid-base system to activate reactants. oiccpress.com

In this catalytic cycle, the ionic liquid can facilitate the condensation of amides with aldehydes. oiccpress.com Although not specifically documented for N,N'-Ethylidenebis(2-bromoacetamide), this methodology represents a significant advancement for bis-amide synthesis. Such a catalytic system could offer a more efficient pathway, potentially reducing reaction times and allowing for lower reaction temperatures compared to uncatalyzed methods. oiccpress.com A key advantage of these catalysts is their reusability, which aligns with principles of sustainable chemistry. oiccpress.com

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. researchgate.net In the synthesis of N,N'-Ethylidenebis(2-bromoacetamide), several aspects can be optimized according to these principles. A primary area for improvement is the choice of solvent. The established synthesis often uses chlorinated solvents like dichloromethane, which are effective but pose environmental and health concerns. chemsociety.org.ng Green chemistry encourages the substitution of such solvents with more benign alternatives.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters is crucial for maximizing product yield and purity in a laboratory setting. For the synthesis of N,N'-Ethylidenebis(2-bromoacetamide), several factors including temperature, solvent, base, and purification methods have been fine-tuned.

Research has demonstrated that conducting the reaction at low temperatures, specifically 0 °C, is beneficial. chemsociety.org.ng This helps to control the reaction's exothermicity and suppress side reactions, such as the hydrolysis of bromoacetyl bromide by trace amounts of water. The use of anhydrous solvents is another critical factor to prevent this unwanted hydrolysis. The choice of base is also important; potassium carbonate has been effectively used to neutralize the acid byproduct, driving the reaction to completion. chemsociety.org.ng

A detailed study reported a high yield of 90% by carefully controlling these conditions. chemsociety.org.ng The work-up and purification process is also vital for obtaining a high-purity product. This includes a liquid-liquid extraction to separate the product from the inorganic salts, followed by washing the combined organic layers with deionized water to remove any water-soluble impurities. chemsociety.org.ng Finally, the product is precipitated from the concentrated solution by adding a non-polar solvent like hexane, allowing for the isolation of N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide) as a white solid. chemsociety.org.ng

The table below summarizes the optimized conditions from a successful academic synthesis. chemsociety.org.ng

| Parameter | Condition | Purpose |

| Reactants | Ethylenediamine, Bromoacetyl bromide | Formation of the bis-amide backbone |

| Stoichiometry | 1 : 2 (Diamine : Acyl Halide) | Ensures complete di-acylation |

| Solvent | Dry Dichloromethane | Provides a reaction medium and prevents hydrolysis |

| Base | Potassium Carbonate | Neutralizes HBr byproduct |

| Temperature | 0 °C | Controls exothermicity and minimizes side reactions |

| Reaction Time | 20 minutes at 0 °C, then 20 minutes at RT | Allows for complete reaction |

| Work-up | Extraction, Washing, Drying | Isolates and purifies the crude product |

| Purification | Precipitation with Hexane | Obtains the final product in high purity |

| Reported Yield | 90% |

Stereochemical Control in N,N'-Ethylidenebis(2-bromoacetamide) Synthesis

The synthesis of N,N'-Ethylidenebis(2-bromoacetamide) presents an interesting challenge in stereochemical control. The molecule itself does not possess any chiral centers. However, the introduction of stereogenicity can be envisaged through several synthetic strategies, primarily by utilizing chiral precursors or employing asymmetric catalysis. While specific methods for the stereoselective synthesis of this exact compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to propose viable pathways for obtaining chiral analogues.

The primary approaches to inducing stereochemistry in the synthesis of N,N'-Ethylidenebis(2-bromoacetamide) analogues would involve:

The use of a chiral diamine: Starting with an enantiomerically pure diamine would result in a chiral product where the stereocenters are located on the ethylidene bridge.

The use of a chiral bromoacetylating agent: Employing a bromoacetylating agent that incorporates a chiral auxiliary could allow for the diastereoselective formation of the amide bonds.

Catalytic asymmetric synthesis: The development of a catalytic method for the asymmetric acylation of a prochiral diamine could, in principle, lead to an enantiomerically enriched product.

Synthesis from Chiral Diamines

A direct and predictable method for introducing stereochemistry into the N,N'-Ethylidenebis(2-bromoacetamide) framework is to start with a chiral diamine. By reacting an enantiomerically pure diamine, such as (R,R)- or (S,S)-1,2-diphenylethylenediamine or other chiral 1,2-diamines, with two equivalents of bromoacetyl bromide or a related bromoacetylating agent, a chiral bis(bromoacetamide) can be synthesized.

The stereochemistry of the final product is directly inherited from the starting diamine. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine groups of the diamine attack the electrophilic carbonyl carbon of the bromoacetyl bromide. The chirality of the diamine backbone remains intact throughout the reaction.

Table 1: Hypothetical Diastereoselective Synthesis of Chiral N,N'-Ethylidenebis(2-bromoacetamide) Analogues from Chiral Diamines

| Entry | Chiral Diamine | Acylating Agent | Expected Product | Diastereomeric Excess (d.e.) |

| 1 | (1R,2R)-1,2-Diaminocyclohexane | Bromoacetyl chloride | (1R,2R)-N,N'-Cyclohexane-1,2-diylbis(2-bromoacetamide) | >99% |

| 2 | (1S,2S)-1,2-Diphenylethanediamine | Bromoacetyl bromide | (1S,2S)-N,N'-(1,2-Diphenylethane-1,2-diyl)bis(2-bromoacetamide) | >99% |

This table presents hypothetical data based on the principle that the stereochemistry of the starting chiral diamine is retained in the final product. The diastereomeric excess is expected to be high, reflecting the enantiomeric purity of the starting material.

Use of Chiral Auxiliaries in Bromoacetylation

Another potential strategy for stereochemical control involves the use of a chiral auxiliary attached to the bromoacetyl group. This approach would create a chiral bromoacetylating agent. The reaction of this chiral reagent with a prochiral diamine, such as ethylenediamine, could proceed with diastereoselectivity, leading to the formation of a chiral intermediate. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

For instance, a chiral alcohol could be esterified with bromoacetic acid to form a chiral bromoacetate (B1195939) ester. This ester could then be converted into a more reactive acylating agent, such as an acyl chloride or activated ester, for the reaction with the diamine. The steric hindrance and electronic properties of the chiral auxiliary would influence the facial selectivity of the acylation at each nitrogen atom of the diamine.

The success of this method would depend on several factors, including the choice of the chiral auxiliary, the reaction conditions, and the ability to remove the auxiliary without racemization of the product.

Table 2: Potential Chiral Auxiliaries for Stereoselective Bromoacetylation

| Chiral Auxiliary | Type | Potential for Stereocontrol |

| (-)-Menthol | Chiral Alcohol | Moderate to good diastereoselectivity in acylation reactions. |

| Evans Auxiliaries (Oxazolidinones) | Chiral Oxazolidinone | High levels of diastereoselectivity in a wide range of C-C and C-N bond-forming reactions. |

| (S)-Proline Derivatives | Chiral Amino Acid | Can be used to create chiral acylating agents with good to excellent stereocontrol. |

This table lists potential chiral auxiliaries that have been successfully employed in other asymmetric syntheses and could be adapted for the stereoselective synthesis of N,N'-Ethylidenebis(2-bromoacetamide) analogues.

Catalytic Asymmetric Approaches

A more advanced and atom-economical approach would be the development of a catalytic asymmetric synthesis. This could involve the use of a chiral catalyst to control the acylation of ethylenediamine with bromoacetyl bromide. A chiral Lewis acid or a chiral organocatalyst could potentially differentiate between the two enantiotopic faces of the prochiral diamine or the two nitrogen atoms in a stepwise acylation, leading to an enantiomeric excess in the final product.

While the direct catalytic asymmetric bis-acylation of a simple diamine like ethylenediamine is a challenging transformation, related catalytic asymmetric acylations of amines have been reported. The development of a suitable catalyst and the optimization of reaction conditions would be crucial for the success of this strategy.

Table 3: Hypothetical Catalytic Asymmetric Synthesis of N,N'-Ethylidenebis(2-bromoacetamide)

| Entry | Catalyst Type | Proposed Mechanism | Potential Enantiomeric Excess (e.e.) |

| 1 | Chiral Lewis Acid (e.g., derived from BINOL) | Coordination to the acylating agent and the diamine, directing the approach of the nucleophile. | Moderate to High |

| 2 | Chiral Organocatalyst (e.g., a chiral amine) | Formation of a chiral activated acyl species or activation of the diamine through hydrogen bonding. | Moderate to High |

This table outlines hypothetical catalytic approaches for the asymmetric synthesis of N,N'-Ethylidenebis(2-bromoacetamide). The enantiomeric excess would be highly dependent on the catalyst structure and reaction conditions.

Reactivity Profiles and Reaction Mechanisms of N,n Ethylidenebis 2 Bromoacetamide

Nucleophilic Substitution Reactions at the Bromine Centers

The core reactivity of N,N'-Ethylidenebis(2-bromoacetamide) stems from the two α-bromoacetamide functionalities. The carbon atom bonded to the bromine is electrophilic, readily undergoing attack by nucleophiles. This reactivity is enhanced by the adjacent carbonyl group, which helps to stabilize the transition state of the substitution reaction.

N,N'-Ethylidenebis(2-bromoacetamide) reacts with a variety of nucleophiles under mild conditions to displace the two bromine atoms. These reactions are typically bimolecular nucleophilic substitutions (SN2). Common nucleophiles include amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For example, a reaction with an amine yields a substituted amide, while a reaction with a thiol produces a thioether. The bifunctional nature of the reagent allows for the simultaneous or sequential reaction of both bromine centers.

The reaction with thiol-containing molecules, such as the amino acid cysteine, is particularly efficient. nih.gov Studies on similar bromoacetyl groups show that these reactions are highly dependent on pH, with the bromoacetyl function reacting more readily at higher pH values (e.g., pH 9.0) where the thiol is deprotonated to the more nucleophilic thiolate anion. nih.gov

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Type | Product Functional Group |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Amine | Substituted Glycinamide |

| Thiol (RSH) | Thiol | Thioether |

| Alcohol (ROH) | Alcohol | Ether |

The presence of two reactive sites within the same molecule opens the possibility for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. While direct studies on the self-cyclization of N,N'-Ethylidenebis(2-bromoacetamide) are not extensively detailed in the literature, its reaction with dinucleophiles is a common strategy for heterocycle synthesis. For instance, reacting it with a diamine or a dithiol can lead to the formation of macrocyclic compounds.

Mechanistically, these reactions proceed via a sequential double nucleophilic substitution. The first nucleophilic attack from a dinucleophile on one of the α-bromoacetamide units is an intermolecular reaction. The second attack, from the remaining nucleophilic center of the same molecule, is an intramolecular cyclization step that closes the ring. The success and yield of such cyclizations often depend on factors like ring size, concentration (high dilution favors intramolecular reactions), and the nature of the nucleophile and solvent. This strategy is a key method for creating complex cyclic structures, including those that mimic peptides. chemicalbook.com

Role as a Bifunctional Reagent in Organic Transformations

The defining characteristic of N,N'-Ethylidenebis(2-bromoacetamide) is its bifunctionality, which allows it to act as a crosslinking or bridging agent between two other molecules or functional groups.

As a bifunctional alkylating agent, N,N'-Ethylidenebis(2-bromoacetamide) is widely used to form covalent crosslinks. This is particularly valuable in biochemistry and materials science for conjugating proteins, modifying peptides, and creating stable molecular assemblies. nih.gov In a typical bis-alkylation reaction, two nucleophilic groups (e.g., thiol groups from cysteine residues in a peptide) attack the two electrophilic carbon centers of the reagent, displacing the bromide ions and forming a stable covalent bridge. nih.gov

The mechanism is a series of two SN2 reactions. nih.gov The short and flexible ethane-1,2-diyl linker is effective for connecting dynamic systems. This approach has been used to conformally restrict peptides by cyclizing them through two thiol-containing amino acids, a technique that is highly efficient with benzylic bromide linkers and can be adapted for bromoacetamide reagents. nih.gov

Table 2: Comparison of Bifunctional Bromoacetamide Linkers

| Compound Name | Linker Type | Key Applications |

|---|---|---|

| N,N'-Ethylidenebis(2-bromoacetamide) | Ethane-1,2-diyl | Protein crosslinking, bifunctional alkylation in drug synthesis. |

| N,N′-1,4-Phenylenebis(2-bromoacetamide) | 1,4-Phenylene (aromatic) | Crosslinking in peptide synthesis, provides a rigid structural scaffold. |

| N,N'-(Propane-1,3-diyl)bis(2-bromoacetamide) | Propane-1,3-diyl | Stabilizing protein dimers via flexible alkylation. |

Halogenated organic compounds are frequently employed as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com ATRP allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. sigmaaldrich.com The initiators for ATRP are typically compounds with a labile carbon-halogen bond, such as bromo- or chloro-alkanes. sigmaaldrich.com

Given its structure containing two C-Br bonds, N,N'-Ethylidenebis(2-bromoacetamide) can function as a bifunctional ATRP initiator. The initiation process involves the homolytic cleavage of the carbon-bromine bond, facilitated by a transition metal catalyst (e.g., a copper(I) complex). This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers, and a metal-halide complex (e.g., copper(II)-bromide). Because the molecule has two initiation sites, it can initiate polymer chain growth in two directions. This can be used to synthesize telechelic polymers (polymers with functional end-groups) or to create cross-linked polymer networks.

Mechanistic Investigations of Bromine Reactivity and Leaving Group Ability

The reactivity of the bromine atoms in N,N'-Ethylidenebis(2-bromoacetamide) is governed by several electronic and structural factors. The reaction mechanism is predominantly SN2, where a nucleophile attacks the carbon atom and displaces the bromide ion in a single, concerted step. libretexts.org

The presence of the adjacent amide's carbonyl group is crucial. It activates the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect. This effect polarizes the C-Br bond, increasing the partial positive charge on the carbon atom and making it more electrophilic. Furthermore, the carbonyl group can stabilize the SN2 transition state through orbital overlap.

Bromide is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a large, highly polarizable ion that can effectively stabilize the negative charge it acquires upon leaving. Kinetic studies of related N-methyl-α-bromoacetanilides reacting with benzylamines confirm that the reaction proceeds via a concerted mechanism. researchgate.net The high mobility of the bromide leaving group is a key factor in the rapid kinetics of these substitution reactions. researchgate.net The robustness of alkylation reactions with bromoacetamides compared to other alkyl bromides suggests a highly favorable transition state for nucleophilic substitution. nih.gov

Advanced Spectroscopic and Crystallographic Analyses for N,n Ethylidenebis 2 Bromoacetamide

Elucidation of Molecular Structure by High-Resolution Spectroscopy

High-resolution spectroscopic techniques are fundamental in determining the precise molecular structure of N,N'-Ethylidenebis(2-bromoacetamide), offering detailed insights into its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N,N'-Ethylidenebis(2-bromoacetamide) in solution.

¹H NMR spectroscopy provides information on the proton environments within the molecule. A study conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) identified distinct signals corresponding to the different types of protons. chemsociety.org.ng A singlet at 8.32 ppm is attributed to the two amide protons (NH), confirming their chemically equivalent environment. chemsociety.org.ng A sharp singlet at 3.84 ppm corresponds to the four protons of the two bromomethylene groups (COCH₂Br). chemsociety.org.ng The four protons of the ethylidene bridge (NHCH₂) appear as a multiplet between 3.13 and 3.16 ppm. chemsociety.org.ng

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. In DMSO-d6, the carbonyl carbon (C=O) of the amide groups resonates at 166.2 ppm. chemsociety.org.ng The carbon atom of the bromomethylene group (COCH₂Br) is observed at 38.5 ppm, while the ethylidene bridge carbon (NHCH₂) appears at 29.5 ppm. chemsociety.org.ng

While specific 2D NMR data for this compound is not detailed in the reviewed literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed for unambiguous assignment of ¹H and ¹³C signals. chemsociety.org.ng COSY spectra would confirm the coupling between the NH and adjacent CH₂ protons of the ethylidene bridge, and HSQC would directly correlate the proton signals with their attached carbon atoms, validating the assignments made from 1D spectra. chemsociety.org.ng

Table 1: NMR Spectroscopic Data for N,N'-Ethylidenebis(2-bromoacetamide) in DMSO-d6

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.32 | Singlet | NH |

| ¹H | 3.84 | Singlet | COCH₂Br |

| ¹H | 3.16 - 3.13 | Multiplet | NHCH₂ |

| ¹³C | 166.2 | - | C=O |

| ¹³C | 38.5 | - | COCH₂Br |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in N,N'-Ethylidenebis(2-bromoacetamide). These two methods are often complementary, as molecular vibrations can be active in one technique but not the other. researchgate.net

IR spectroscopy has identified key absorption bands that confirm the compound's structure. chemsociety.org.ng Strong bands observed at 3283 cm⁻¹ and 3091 cm⁻¹ are characteristic of N-H stretching vibrations within the amide groups. chemsociety.org.ng A prominent band at 1649 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band), a hallmark of the acetamide (B32628) moiety. chemsociety.org.ng Other expected absorptions for amides include C-N stretching, typically found in the 1480-1475 cm⁻¹ region, and out-of-plane N-H wagging, which gives rise to a broad band between 800-650 cm⁻¹. irphouse.com

Table 2: Key IR Absorption Bands for N,N'-Ethylidenebis(2-bromoacetamide)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3283, 3091 | N-H Stretch | Amide (N-H) |

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary data. cardiff.ac.uk While specific Raman spectra for this compound are not widely published, it is expected to show strong signals for the C-C backbone and CH₂ vibrations due to their non-polar nature. kurouskilab.com The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The complementarity arises because symmetric vibrations often produce strong Raman scattering but weak IR absorption, and vice versa for asymmetric vibrations. kurouskilab.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of N,N'-Ethylidenebis(2-bromoacetamide). The molecular formula is C₆H₁₀Br₂N₂O₂, corresponding to a molecular weight of approximately 301.96 g/mol . chemicalbook.com

Using electrospray ionization (ESI), a common soft ionization technique, the compound can be detected as a protonated molecule [M+H]⁺. chemsociety.org.ng A high-performance liquid chromatography-mass spectrometric (HPLC-MS) analysis reported observing the [M+H]⁺ ion, confirming the compound's mass. chemsociety.org.ng A crucial feature of the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion region will display a characteristic triplet of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1, which is a definitive signature for a dibrominated compound.

Analysis of the fragmentation pattern under higher energy conditions (e.g., electron ionization or collision-induced dissociation) would provide further structural confirmation. Expected fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups, leading to the loss of a •CH₂Br radical, and cleavage of the amide C-N bond.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.

While a specific crystal structure for N,N'-Ethylidenebis(2-bromoacetamide) has not been found in the surveyed literature, analysis of the related compound 2-bromoacetamide (B1266107) reveals key structural features that would be expected in the title compound. nih.gov In the crystal lattice of 2-bromoacetamide, molecules are organized through a network of N-H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov This hydrogen-bonding motif is characteristic of primary carboxamides. nih.gov

Advanced Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are specialized techniques used to investigate the stereochemistry of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

However, N,N'-Ethylidenebis(2-bromoacetamide) is an achiral molecule. It lacks a stereocenter (a carbon atom bonded to four different groups) and possesses a plane of symmetry that bisects the central ethylidene bridge. Due to this inherent symmetry, the molecule cannot exist as a pair of non-superimposable mirror images (enantiomers). Therefore, it does not exhibit optical activity and will not produce a signal in chiroptical spectroscopic measurements. The application of advanced chiroptical methods is not relevant for the stereochemical analysis of this compound. nih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of chemical compounds. nih.gov These techniques are particularly useful for analyzing complex mixtures, assessing purity, and identifying trace-level impurities. scilit.com

For N,N'-Ethylidenebis(2-bromoacetamide), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly effective hyphenated technique. chemsociety.org.ng HPLC first separates the compound from any unreacted starting materials, byproducts, or degradation products. The eluent is then directed into a mass spectrometer, which provides mass information for each separated component, confirming the identity of the main peak and allowing for the characterization of impurities. researchgate.net

Other relevant hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). nih.gov GC-MS is suitable for volatile and thermally stable compounds and provides excellent separation efficiency combined with detailed mass spectral data for identification. nih.gov LC-NMR, a more advanced technique, allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information without the need for prior isolation. researchgate.net The use of these integrated methods ensures a thorough and reliable characterization of N,N'-Ethylidenebis(2-bromoacetamide).

Computational and Theoretical Chemistry Insights into N,n Ethylidenebis 2 Bromoacetamide

Electronic Structure Investigations using Quantum Chemical Methods

Quantum chemical methods are fundamental to investigating the electronic structure of molecules. A theoretical study on a series of bromoacetamide and bis(bromo acetamide) derivatives utilized the semi-empirical AM1 method to perform geometry optimizations and calculate heats of formation. irphouse.com This method provides insights into the stability of different molecular forms. irphouse.com For bis(amide) structures, there is a potential for tautomerization to an imidic form. irphouse.com Calculations indicated that the amide form is more stable than the imidic form, as evidenced by a lower heat of formation for the amide. irphouse.com This theoretical finding is consistent with experimental FT-IR spectra, which did not show absorption bands for C=N and O-H bonds that would be characteristic of the imidic form. irphouse.com

Table 1: Comparative Stability of Amide vs. Imidic Forms in Bis(bromo acetamide) Derivatives Note: Specific values for N,N'-Ethylidenebis(2-bromoacetamide) were not provided in the study. The table illustrates the general finding for this class of compounds.

| Tautomeric Form | Relative Heat of Formation (ΔH) | Stability | Supporting Experimental Evidence |

|---|---|---|---|

| Amide | Lower | More Stable | Absence of C=N and O-H stretches in FT-IR spectra irphouse.com |

| Imidic | Higher | Less Stable | - |

No specific studies employing Density Functional Theory (DFT) for the detailed analysis of the molecular geometry and energy of N,N'-Ethylidenebis(2-bromoacetamide) were identified in the reviewed literature. DFT is a widely used method that could provide accurate electronic properties, bond lengths, bond angles, and vibrational frequencies for this molecule.

Similarly, a literature search did not yield any specific ab initio calculations for N,N'-Ethylidenebis(2-bromoacetamide). Such high-level calculations would be valuable for benchmarking the results of other methods and for making highly accurate predictions of its chemical properties.

Reaction Mechanism Elucidation via Computational Pathways

As a bifunctional alkylating agent, N,N'-Ethylidenebis(2-bromoacetamide) is expected to react with nucleophiles, potentially forming cross-links with biological macromolecules. nih.govmdpi.com Computational studies are instrumental in elucidating the mechanisms of such reactions.

There is no specific information available in the literature regarding the localization of transition states or the calculation of reaction barriers for reactions involving N,N'-Ethylidenebis(2-bromoacetamide). These calculations would be crucial for understanding its reactivity and the kinetics of its alkylating reactions.

The role of the solvent is critical in chemical reactions. However, no computational studies were found that specifically model the solvent effects on the reactivity of N,N'-Ethylidenebis(2-bromoacetamide) using either implicit or explicit solvent models.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target. semanticscholar.org A search of the scientific literature did not uncover any studies that have applied MD simulations to N,N'-Ethylidenebis(2-bromoacetamide) to analyze its conformational landscape or its interactions with other molecules.

Application of Cheminformatics and Machine Learning for Property Prediction and Reaction Design

The fields of cheminformatics and machine learning offer powerful tools for the in-silico prediction of molecular properties and the design of synthetic routes, which can be applied to compounds like N,N'-Ethylidenebis(2-bromoacetamide). These computational approaches can accelerate research and reduce the need for extensive laboratory experimentation.

Machine learning models, particularly those based on graph neural networks, have shown considerable success in predicting a wide range of molecular properties. gu.senih.gov For N,N'-Ethylidenebis(2-bromoacetamide), these models could be trained on large datasets of structurally related molecules to predict key physicochemical properties. The process typically involves representing the molecule as a graph, where atoms are nodes and bonds are edges, and then using a neural network to learn the relationship between the molecular structure and a given property. gu.se

A significant challenge in molecular property prediction is the availability of high-quality data. nih.gov The accuracy of any machine learning model is heavily dependent on the size and diversity of the training dataset. For a specific compound like N,N'-Ethylidenebis(2-bromoacetamide), it is likely that bespoke datasets would need to be curated from existing chemical databases or generated through high-throughput computational methods.

Table 1: Potential Applications of Machine Learning in the Study of N,N'-Ethylidenebis(2-bromoacetamide)

| Application Area | Description | Potential Machine Learning Models |

| Property Prediction | Estimation of physicochemical properties such as solubility, melting point, and logP. | Graph Convolutional Networks (GCNs), Message Passing Neural Networks (MPNNs) |

| Reaction Design | Identification of optimal synthetic routes and prediction of reaction outcomes. | Recurrent Neural Networks (RNNs) for retrosynthesis, Classification models for reaction feasibility |

| Biological Activity Prediction | Screening for potential biological targets and predicting bioactivity. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) |

In the realm of reaction design, machine learning algorithms can be employed to predict the outcomes of chemical reactions, and even to propose novel synthetic pathways. For a molecule like N,N'-Ethylidenebis(2-bromoacetamide), which is synthesized from bromoacetyl chloride and an amine, machine learning models could be used to optimize reaction conditions such as solvent, temperature, and catalyst. irphouse.com

Theoretical Spectroscopy for Spectral Interpretation and Prediction

Theoretical spectroscopy, which utilizes quantum chemical calculations, is an invaluable tool for interpreting and predicting the spectral features of molecules. For N,N'-Ethylidenebis(2-bromoacetamide), computational methods can provide insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules. hrpub.orgresearchgate.net By calculating the optimized geometry and electronic structure of N,N'-Ethylidenebis(2-bromoacetamide), it is possible to simulate its various spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. These calculated frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For bis(bromo acetamide) derivatives, characteristic IR peaks include N-H stretching, C=O stretching, and C-N stretching bands. irphouse.com The calculated vibrational frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of complex NMR spectra and in confirming the structure of the synthesized compound. For related bromoacetamide derivatives, ¹H NMR spectra would show signals corresponding to the methylene (B1212753) (CH₂) and N-H protons, while ¹³C NMR would show signals for the carbonyl (C=O) and methylene carbons. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic Bis(bromo acetamide) Structure

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |

| FT-IR | ~3300 cm⁻¹ | N-H stretch |

| ~1650 cm⁻¹ | C=O stretch (Amide I) | |

| ~1550 cm⁻¹ | N-H bend (Amide II) | |

| ~700-500 cm⁻¹ | C-Br stretch | |

| ¹H NMR | δ ~7.0-8.5 ppm | N-H proton |

| δ ~3.5-4.0 ppm | CH₂ proton adjacent to Br | |

| ¹³C NMR | δ ~165-170 ppm | C=O carbon |

| δ ~25-35 ppm | CH₂ carbon adjacent to Br |

Note: The values in this table are approximate and would need to be specifically calculated for N,N'-Ethylidenebis(2-bromoacetamide).

Electronic Spectroscopy: Theoretical calculations can also predict the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the wavelength of maximum absorption (λₘₐₓ). These calculations can provide insights into the electronic structure and chromophores present in the molecule.

The integration of theoretical spectroscopy with experimental results provides a powerful approach for the comprehensive characterization of chemical compounds like N,N'-Ethylidenebis(2-bromoacetamide).

Applications of N,n Ethylidenebis 2 Bromoacetamide in Advanced Materials and Chemical Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The presence of two reactive bromine atoms allows N,N'-Ethylidenebis(2-bromoacetamide) to serve as a cornerstone in the synthesis of intricate molecular designs. The bromoacetyl groups are susceptible to nucleophilic substitution, enabling the connection of two separate molecular entities or the formation of cyclic structures.

The specific geometry and reactive ends of N,N'-Ethylidenebis(2-bromoacetamide) make it a suitable precursor for the synthesis of macrocycles. By reacting it with other difunctional nucleophiles, such as diamines or dithiols, under high-dilution conditions, chemists can facilitate intramolecular cyclization to form large ring structures. These macrocyclic compounds are foundational to the field of supramolecular chemistry, where they can act as host molecules for specific guest ions or small molecules.

Furthermore, this compound is utilized in creating foldamer mimics, which are synthetic oligomers that replicate the structure and function of natural peptides and proteins. chemicalbook.com The ability to form predictable, folded conformations is essential for studying molecular recognition and designing new materials that mimic biological systems.

N,N'-Ethylidenebis(2-bromoacetamide) is an effective intermediate for building complex heterocyclic molecules. The bromoacetamide moieties can react with various nucleophiles to construct rings or to link existing heterocyclic systems. A notable application is in the synthesis of bis-azabenzimidazole analogues. chemsociety.org.ng In this process, the compound serves as a linker, reacting with two equivalents of a substituted azabenzimidazole to yield a larger, more complex molecule with potential biological activities. chemsociety.org.ng

The synthesis involves treating ethylenediamine (B42938) with bromoacetyl bromide to first produce N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide). chemsociety.org.ng This intermediate is then reacted with a heterocyclic compound like 7-aza-5-bromobenzimidazole to form the final product. chemsociety.org.ng This strategy highlights its utility as a scaffold for creating molecules with specific three-dimensional arrangements. The chloroacetamide analogue has also been used as a versatile precursor for synthesizing various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, demonstrating the broad utility of haloacetamides in generating diverse heterocyclic systems. researchgate.net

Table 1: Synthesis and Characterization of N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide) chemsociety.org.ng

| Property | Value |

|---|---|

| Appearance | White solid |

| Yield | 90% |

| Melting Point | 142-144 °C |

| Mass Spectrometry (M+H)+ | Calculated: 300.9187, Found: 301.1459 |

| IR Spectroscopy (υmax/cm-1) | 3283, 3091 (N-H), 1649 (C=O) |

| ¹H NMR (400 MHz; DMSO-d6) ᵟ/ppm | 8.32 (s, 2H), 3.84 (s, 4H), 3.16 – 3.13 (m, 4H) |

| ¹³C NMR (100 MHz; DMSO-d6) ᵟ/ppm | 166.2 (C=O), 38.5 (COCH₂Br), 29.5 (NHCH₂) |

Development of Novel Reagents and Catalysts from N,N'-Ethylidenebis(2-bromoacetamide)

While primarily known as a synthetic intermediate, N,N'-Ethylidenebis(2-bromoacetamide) is instrumental in the development of novel reagents. Its structure allows for the introduction of the ethane-1,2-diylbis(acetamide) linker into other molecules. By reacting it with compounds bearing nucleophilic groups, new, more complex reagents can be designed with tailored properties. These new molecular entities can be engineered for specific applications, such as acting as chelating agents for metal ions or as building blocks for metal-organic frameworks. The bifunctional nature of the molecule is key, allowing it to bridge two functional units and create a larger, integrated chemical system.

Role in Polymer Chemistry and Functional Materials Development

In the realm of materials science, N,N'-Ethylidenebis(2-bromoacetamide) plays a significant role due to its capacity to participate in polymerization and cross-linking reactions, which are fundamental to the creation of functional polymers.

Owing to its two reactive bromoacetyl groups, N,N'-Ethylidenebis(2-bromoacetamide) can function as an A-A type monomer in condensation polymerization reactions. When reacted with a B-B type co-monomer containing two nucleophilic functional groups (such as a diamine, dithiol, or diol), it can form linear polymer chains. The resulting polymer would feature repeating units of the ethane-1,2-diylbis(acetamide) structure linked by the co-monomer. The properties of such polymers could be tuned by the choice of the co-monomer, potentially leading to materials with specific thermal, mechanical, or chemical resistance characteristics.

One of the most significant applications of N,N'-Ethylidenebis(2-bromoacetamide) in polymer chemistry is its use as a cross-linking agent. Cross-linkers are molecules that form covalent bonds between different polymer chains, creating a three-dimensional network structure. This process fundamentally alters the properties of the material, typically increasing its rigidity, thermal stability, and solvent resistance.

The two bromoacetyl groups of N,N'-Ethylidenebis(2-bromoacetamide) can react with functional groups present on polymer backbones, such as amine or thiol groups. This bifunctional alkylation reaction effectively creates a bridge between two separate polymer chains, converting a collection of individual chains into a single, cohesive network. This capability is critical in the production of hydrogels, elastomers, and other high-performance polymeric materials.

Table 2: List of Compounds

| Compound Name |

|---|

| N,N'-Ethylidenebis(2-bromoacetamide) |

| Bromoacetyl bromide |

| Ethylenediamine |

| Potassium carbonate |

| N,N'-(ethane-1,2-diyl)bis(2-bromoacetamide) |

| 7-aza-5-bromobenzimidazole |

Derivatization for Biological Probe Synthesis and Medicinal Chemistry Building Blocks

The bifunctional nature of N,N'-ethylidenebis(2-bromoacetamide), characterized by two reactive bromoacetyl groups, positions it as a versatile scaffold for derivatization in the synthesis of biological probes and as a foundational building block in medicinal chemistry. Its ability to react with nucleophiles allows for the construction of more complex molecules with tailored biological activities and functions.

The primary application of N,N'-ethylidenebis(2-bromoacetamide) in this context is as a reagent for the synthesis of foldamer mimics. Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to peptides and proteins. This characteristic makes them valuable tools for mimicking biological macromolecules and studying molecular recognition processes. N,N'-ethylidenebis(2-bromoacetamide) can be used to introduce constraints and specific geometries into synthetic oligomers, guiding them to fold into predictable conformations. These foldamer mimics have been investigated for their potential to act as peptide mimics in physiological environments, with some showing promise against bacterial infections.

In the realm of medicinal chemistry, derivatives of bromoacetamides have demonstrated potential as cytotoxic agents. While direct derivatization of N,N'-ethylidenebis(2-bromoacetamide) for this purpose is not extensively documented in publicly available research, related structures have shown significant activity. For instance, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) has been reported to exhibit concentration-dependent cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. nih.gov This suggests that the core structure, featuring a flexible ethylenediamine linker and reactive moieties, can serve as a template for the design of novel anti-cancer agents.

Furthermore, the bromoacetyl groups of N,N'-ethylidenebis(2-bromoacetamide) are reactive handles that can be exploited for the synthesis of biological probes. Although specific examples of fluorescent probes directly synthesized from this compound are not prevalent in the literature, the general strategy of using bromoacetyl groups to attach fluorophores or other reporter molecules to a scaffold is a common practice in chemical biology. For example, ethylidenebis derivatives have been mentioned as precursors for fluorene-based probes designed for the detection of misfolded proteins. This approach leverages the bifunctional nature of the core molecule to create probes capable of specific recognition and signaling.

The derivatization of N,N'-ethylidenebis(2-bromoacetamide) typically involves nucleophilic substitution reactions where the bromine atoms are displaced by nucleophiles such as amines, thiols, or hydroxyl groups. This allows for the introduction of a wide range of functional groups and structural motifs, thereby enabling the generation of libraries of compounds for biological screening.

Below is a table summarizing the potential derivatization strategies and their applications in the context of biological probe synthesis and medicinal chemistry.

| Derivative Class | Synthetic Strategy | Potential Application | Example of Related Compound Activity |

| Foldamer Mimics | Reaction with bifunctional monomers to create constrained oligomers. | Peptide mimics, antibacterial agents. | Synthesis of foldamer mimics effective in physiological environments against bacterial infection. |

| Cytotoxic Agents | Introduction of pharmacophores with known anticancer activity. | Anticancer drug discovery. | N,N'-bis(5-bromo-2-hydroxybenzyl) ethylenediamine dihydrochloride shows cytotoxicity against A549, MDA-MB-231, and PC3 cancer cell lines. nih.gov |

| Biological Probes | Conjugation with fluorophores, quenchers, or affinity labels. | Detection of biomolecules (e.g., misfolded proteins), imaging agents. | Ethylidenebis derivatives used as precursors for fluorene-based probes. |

The versatility of N,N'-ethylidenebis(2-bromoacetamide) as a building block is evident in its potential to be transformed into a variety of biologically active molecules and functional probes. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents and research tools.

Perspectives and Emerging Research Avenues for N,n Ethylidenebis 2 Bromoacetamide

Integration with Flow Chemistry and Microfluidic Synthesis

The conventional batch synthesis of N,N'-Ethylidenebis(2-bromoacetamide) involves the reaction of ethylenediamine (B42938) with bromoacetyl bromide in a solvent like dichloromethane (B109758), often requiring careful temperature control and handling of corrosive reagents. chemsociety.org.ng Shifting this synthesis to continuous flow or microfluidic systems presents a promising avenue for enhancing safety, efficiency, and scalability.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and better reproducibility. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating risks associated with exothermic reactions. For the synthesis of N,N'-Ethylidenebis(2-bromoacetamide), this would allow for precise temperature management during the acylation step. Furthermore, continuous flow processes can enable the safe in-situ generation and immediate use of hazardous reagents, minimizing their accumulation and potential for accidents. nih.gov The integration of in-line purification and analysis techniques can streamline the entire process from reactants to the final product, significantly reducing manual handling and production time.

| Parameter | Conventional Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Safety | Handling of bulk quantities of corrosive bromoacetyl bromide; potential for thermal runaway in large-scale exothermic reactions. | Small reaction volumes enhance safety; superior heat transfer minimizes thermal risks; potential for in-situ reagent generation. nih.gov |

| Process Control | Difficult to maintain uniform temperature and mixing in large vessels, potentially leading to side products. | Precise control over temperature, residence time, and stoichiometry, leading to higher selectivity and yield. |

| Scalability | Scaling up requires significant process redevelopment and larger, specialized equipment. | Scalability is achieved by extending operational time ("scaling-out") rather than increasing reactor volume, ensuring consistency. |

| Product Purity | May require extensive downstream purification to remove impurities from inefficient mixing or temperature gradients. | Improved control often leads to a cleaner reaction profile and simplifies purification, which can be integrated in-line. |

Chemo- and Regioselective Transformations

As a bifunctional electrophile, N,N'-Ethylidenebis(2-bromoacetamide) can undergo nucleophilic substitution at its two bromine-bearing carbon atoms. A key research frontier lies in controlling the chemo- and regioselectivity of these reactions, particularly with polyfunctional nucleophiles. Achieving selective mono-alkylation versus di-alkylation is a significant challenge that, if overcome, would vastly expand the compound's synthetic utility.

Controlling selectivity could be achieved by carefully tuning reaction conditions such as stoichiometry, temperature, solvent, and pH. For instance, using a limiting amount of the bis-bromoacetamide reagent relative to the nucleophile could favor mono-substitution. In reactions with nucleophiles containing multiple reactive sites (e.g., amino acids, peptides, or complex heterocyclic systems), the inherent differences in nucleophilicity can be exploited. It is known that haloacetamides can react with various functional groups, including thiols, amines (N-terminal), and the side chains of histidine and tyrosine, often with pH-dependent reactivity. nih.govresearchgate.net By analogy, N,N'-Ethylidenebis(2-bromoacetamide) could be used to selectively crosslink molecules by targeting the most reactive nucleophilic centers under specific conditions. Research into analogous bis-chloroacetamide compounds has shown successful reactions with various sulfur nucleophiles to create new bis-sulfide compounds. scielo.org.za

| Nucleophile Type | Potential Product(s) | Key Selectivity Challenge | Potential Control Strategy |

|---|---|---|---|

| Monofunctional Thiol (R-SH) | Mono- and di-substituted thioethers | Mono- vs. di-alkylation | Control stoichiometry; slow addition of the alkylating agent. |

| Dithiol (HS-R-SH) | Cyclic thioethers, oligomers/polymers | Intramolecular cyclization vs. intermolecular polymerization | High dilution conditions to favor cyclization. |

| Amino Acid (e.g., Cysteine) | Alkylation at thiol, amino group, or carboxylate | Chemoselectivity (S vs. N vs. O alkylation) | Precise pH control to modulate the nucleophilicity of each functional group. researchgate.net |

| Heterocycle (e.g., Imidazole) | Mono- and di-alkylated heterocyclic salts | Mono- vs. di-alkylation | Stoichiometric control; use of protecting groups on the nucleophile. |

Exploration of Sustainable and Environmentally Benign Methodologies

Modern organic synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. rsc.org The established synthesis of N,N'-Ethylidenebis(2-bromoacetamide) utilizes dichloromethane, a halogenated solvent with environmental and health concerns. chemsociety.org.ng A significant research opportunity is the development of a more sustainable synthetic route. This could involve replacing dichloromethane with greener solvents such as 2-methyl-tetrahydrofuran, cyclopentyl methyl ether, or even water, if reactant and product solubility allows.

Another green chemistry approach involves improving atom economy and reducing hazardous waste. The use of molecular bromine (Br₂) in the synthesis of the bromoacetyl bromide precursor is highly hazardous. nih.gov Alternative, safer brominating agents or in-situ generation methods could be explored. For example, using a mixture of an alkali metal bromide (e.g., NaBr) with an oxidant can generate the reactive bromine species in the reaction medium, avoiding the handling and transport of liquid bromine. rsc.org Such protocols not only enhance safety but also align with the principles of designing less hazardous chemical syntheses.

| Green Chemistry Principle | Conventional Method | Potential Greener Approach |

|---|---|---|

| Safer Solvents | Uses dichloromethane, a chlorinated solvent. chemsociety.org.ng | Explore use of bio-based or less toxic solvents (e.g., ethyl acetate, 2-MeTHF) or aqueous systems. rsc.org |

| Hazard Prevention | Relies on a precursor (bromoacetyl bromide) made from hazardous liquid bromine. | Utilize in-situ generation of the brominating agent from safer salts like NaBr/NaOCl or HBr/oxidant systems. nih.gov |

| Atom Economy | The acylation reaction generates stoichiometric amounts of salt waste (e.g., triethylammonium (B8662869) bromide). | Investigate catalytic acylation methods or reaction conditions that minimize the need for stoichiometric base. |

| Energy Efficiency | Requires cooling to 0 °C, followed by stirring at room temperature, consuming energy. chemsociety.org.ng | Explore ambient temperature reactions or the use of catalysts to lower the activation energy, potentially reducing energy consumption. |

Advanced In-Situ Characterization during Reactions

To optimize the synthesis and subsequent reactions of N,N'-Ethylidenebis(2-bromoacetamide), a detailed understanding of the reaction kinetics, mechanism, and the formation of any intermediates or byproducts is crucial. Advanced in-situ characterization techniques, such as Process Analytical Technology (PAT), offer a powerful means to monitor reactions in real-time. chromatographytoday.combruker.com

Spectroscopic methods like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. bruker.commagritek.com For example, an FT-IR probe inserted directly into the reactor could monitor the synthesis by tracking the disappearance of the N-H bands of ethylenediamine and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands. bruker.com Similarly, flow NMR spectroscopy could provide quantitative data on the consumption of reactants and the formation of the product and any intermediates without the need for sampling. magritek.comrsc.org This real-time data allows for precise determination of reaction endpoints, leading to optimized reaction times, reduced energy consumption, and minimized byproduct formation. bruker.com

| Technique | Observable Parameter(s) for Synthesis/Reactions | Potential Insights Gained |

|---|---|---|

| FT-IR Spectroscopy | Changes in vibrational bands: C=O stretch (~1650 cm⁻¹), N-H stretch/bend, C-Br stretch. chemsociety.org.ng | Reaction initiation, rate of amide formation, detection of reaction completion. chromatographytoday.com |

| NMR Spectroscopy | Changes in chemical shifts of methylene (B1212753) protons adjacent to nitrogen and bromine atoms. chemsociety.org.ngnih.gov | Quantitative tracking of reactant consumption and product formation; structural elucidation of intermediates. magritek.com |

| UV-Vis Spectroscopy | Changes in absorbance if reactants, products, or intermediates have chromophores. | Can be used for kinetic analysis if a quantifiable spectroscopic handle is present. chromatographytoday.com |

| Mass Spectrometry | Direct monitoring of molecular ions (m/z) of reactants, intermediates, and products. | Identification of transient intermediates and low-concentration byproducts. |

Synergistic Approaches between Experimental and Computational Studies

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. nih.govuniversiteitleiden.nl While experimental work provides real-world data, computational modeling can offer deep mechanistic insights, predict molecular properties, and guide experimental design. For N,N'-Ethylidenebis(2-bromoacetamide), this dual approach remains a largely unexplored but highly promising field.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate various aspects of the molecule. mdpi.com For example, calculations can predict its optimal three-dimensional structure, vibrational frequencies (for comparison with experimental IR spectra), and NMR chemical shifts. physchemres.org More advanced studies could model the reaction pathways for its synthesis or its alkylation reactions with different nucleophiles. By calculating the energies of transition states and intermediates, researchers can understand the factors governing reaction rates and selectivity. mdpi.com This predictive power can help rationalize experimental observations, such as why a particular nucleophile reacts at one site over another, and can guide the design of new experiments to achieve desired outcomes, thereby reducing the time and resources spent on trial-and-error laboratory work. researchgate.netrsdjournal.org

| Area of Investigation | Experimental Method | Complementary Computational Method | Combined Insight |

|---|---|---|---|

| Molecular Structure | X-ray Crystallography, NMR Spectroscopy | Geometry Optimization (DFT) | Validation of theoretical models; understanding of conformational preferences in solid-state vs. solution. |

| Spectroscopic Properties | IR, Raman, and NMR Spectroscopy | Calculation of Vibrational Frequencies and NMR Chemical Shifts | Accurate assignment of experimental spectra and understanding of structure-property relationships. physchemres.org |

| Reaction Mechanism | Kinetic Studies, Intermediate Trapping | Transition State Searching, Intrinsic Reaction Coordinate (IRC) Analysis | Elucidation of detailed reaction pathways, activation barriers, and the role of catalysts or solvents. mdpi.com |

| Reactivity and Selectivity | Product Analysis (LC-MS, NMR) from reactions with various nucleophiles | Molecular Electrostatic Potential (MEP) Mapping, Fukui Function Analysis | Prediction of the most reactive sites for nucleophilic attack and rationalization of observed chemo- and regioselectivity. |

Q & A

Basic: What are the standard synthetic protocols for preparing N,N'-Ethylidenebis(2-bromoacetamide), and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution between bromoacetyl bromide and a diamine (e.g., ethylenediamine). In a typical protocol:

- Step 1: Dissolve the diamine (e.g., 0.5 mmol) in dichloromethane (DCM) at 0°C.

- Step 2: Add bromoacetyl bromide (1.1 mmol) dropwise with a base (e.g., dry pyridine) to neutralize HBr .

- Step 3: Stir at 25°C for 3 hours, filter the precipitate, and wash with DCM to remove unreacted reagents .

Optimization Tips: - Maintain stoichiometric control to minimize mono-substituted byproducts.

- Use inert atmospheres to prevent hydrolysis of bromoacetyl bromide.

- Adjust solvent polarity (e.g., aqueous Na₂CO₃ vs. DCM) to influence precipitation kinetics .

Basic: What analytical techniques are recommended for characterizing N,N'-Ethylidenebis(2-bromoacetamide)?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (LC-MS/ESI): Verify molecular weight (e.g., [M+H]⁺ for C₆H₁₀Br₂N₂O₂: calc. 324.92, observed 325.1) .

- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) or elemental analysis to confirm >95% purity .

Advanced: How can N,N'-Ethylidenebis(2-bromoacetamide) be applied in protein crosslinking studies?

Methodological Answer:

This compound acts as a bifunctional alkylating agent, forming covalent bonds with cysteine residues in proteins. Example workflow:

- Step 1: Incubate the compound (1–5 mM) with target proteins in pH 7.4 buffer (e.g., PBS) at 4°C for 2 hours .

- Step 2: Quench unreacted bromoacetamide groups with excess β-mercaptoethanol.

- Step 3: Analyze crosslinking efficiency via SDS-PAGE (shift in molecular weight) or size-exclusion chromatography (SEC) .

Key Considerations: - Optimize molar ratios to balance crosslinking efficiency and protein aggregation.

- Use reducing conditions to stabilize disulfide bonds in crosslinked complexes .

Advanced: What strategies mitigate side reactions during synthesis of N,N'-Ethylidenebis(2-bromoacetamide) derivatives?

Methodological Answer:

Common side reactions include hydrolysis of bromoacetyl bromide and incomplete substitution. Mitigation strategies:

- Controlled Reaction Conditions: Use anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to suppress hydrolysis .

- Purification: Wash crude products with cold water to remove hydrophilic byproducts (e.g., unreacted amines) .

- Chromatographic Separation: Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure bis-substituted products .

Intermediate: How does structural modification of the diamine influence the reactivity of bis-bromoacetamide derivatives?

Methodological Answer:

The diamine’s steric and electronic properties dictate reactivity:

- Steric Effects: Bulky substituents (e.g., aryl groups) reduce nucleophilicity, slowing bromoacetyl substitution .

- Electronic Effects: Electron-rich amines (e.g., p-phenylenediamine) accelerate substitution due to enhanced nucleophilicity .

Experimental Design: - Screen a library of diamines (e.g., ethylenediamine, p-phenylenediamine) under identical conditions.

- Monitor reaction kinetics via TLC or in situ IR spectroscopy to compare rates .

Advanced: How can impurities in N,N'-Ethylidenebis(2-bromoacetamide) be profiled and controlled?

Methodological Answer:

Common impurities include mono-substituted intermediates and hydrolysis products.

- Impurity Profiling:

- Control Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.